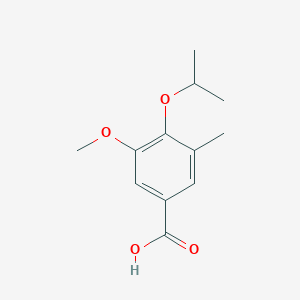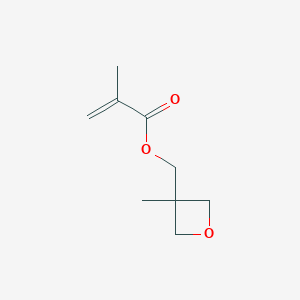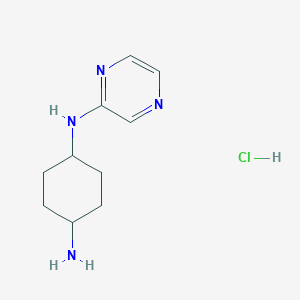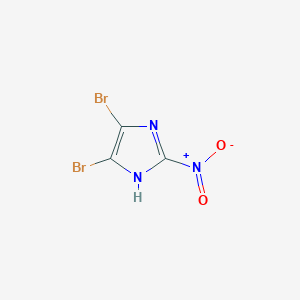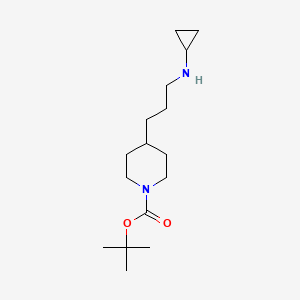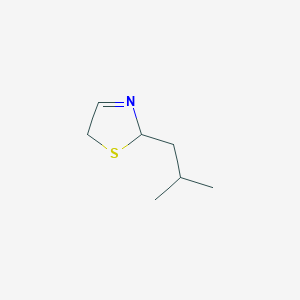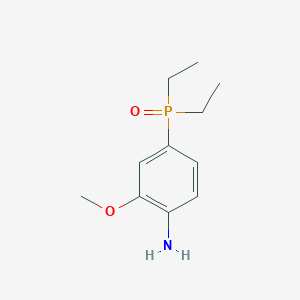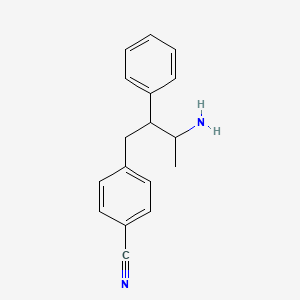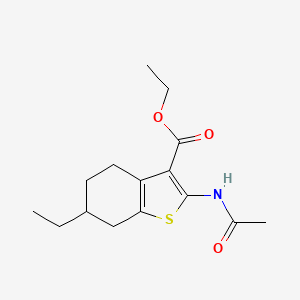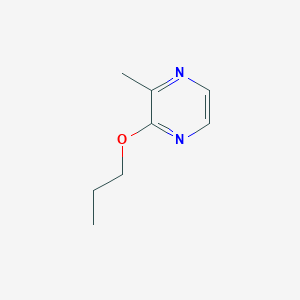
2-Methyl-3-propoxypyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-propoxypyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound, this compound, is known for its distinct chemical structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-propoxypyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of α-aminoketones or α-aminoaldehydes. For instance, the condensation of 2-methyl-3-propoxy-1,2-diamine with a suitable diketone can yield the desired pyrazine derivative.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may include catalytic hydrogenation, cyclization reactions, and other processes optimized for high yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Methyl-3-propoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can produce a variety of alkylated or arylated pyrazine derivatives.
科学的研究の応用
2-Methyl-3-propoxypyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Industry: It finds applications in the development of new materials, agrochemicals, and flavoring agents.
作用機序
The mechanism of action of 2-Methyl-3-propoxypyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
2-Methyl-3-propoxypyrazine can be compared with other similar compounds, such as:
2-Methyl-3-propylpyrazine: Similar in structure but with a propyl group instead of a propoxy group.
3-Alkyl-2-methoxypyrazines: These compounds have different alkyl groups and methoxy substituents, leading to variations in their chemical and biological properties.
Uniqueness: The presence of the propoxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from other pyrazine derivatives.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2-methyl-3-propoxypyrazine |
InChI |
InChI=1S/C8H12N2O/c1-3-6-11-8-7(2)9-4-5-10-8/h4-5H,3,6H2,1-2H3 |
InChIキー |
OWZNPFICGYXBFG-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=NC=CN=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



